molecular formula C10H10F2O4 B1148474 Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate CAS No. 1311198-39-6

Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate

Cat. No.: B1148474
CAS No.: 1311198-39-6
M. Wt: 232.1808064
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Description

Historical Context of Fluorinated Benzoates in Organic Chemistry

The development of fluorinated benzoate compounds traces its origins to the pioneering work in organofluorine chemistry during the nineteenth and twentieth centuries. Alexander Borodin, renowned as both a chemist and composer, achieved the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundation for modern fluorine chemistry. This groundbreaking work preceded the actual first synthesis of an organofluorine compound, which was reported by Dumas and colleagues in 1835 when they prepared methyl fluoride from dimethyl sulfate. The systematic development of aromatic fluorination methodologies gained momentum through the contributions of Schiemann in 1927, who developed the aromatic fluorination methodology using diazonium salts of aromatic amines. The synthetic approach involved the preparation of diazonium salts followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds.

The industrial significance of fluorinated organic compounds experienced dramatic expansion during World War II, primarily driven by the requirements of the Manhattan Project. The atomic bomb program necessitated the development of materials capable of withstanding exposure to uranium hexafluoride, leading to accelerated research in fluorocarbon synthesis and fluoropolymer development. This wartime research established the technological foundation for subsequent advances in fluorinated aromatic chemistry, including the development of specialized benzoate derivatives. The post-war period witnessed the systematic exploration of fluorinated aromatic compounds, with particular emphasis on understanding how fluorine substitution affects molecular properties and reactivity patterns.

The evolution of fluorinated benzoate chemistry reflects broader trends in organofluorine research, where the unique properties of carbon-fluorine bonds have been leveraged to create molecules with enhanced stability and novel functional characteristics. Contemporary research in fluorinated benzoates has expanded to encompass diverse synthetic methodologies, including photocatalytic approaches and selective fluorination strategies that enable precise control over substitution patterns. The development of visible light photoredox catalysis has provided new pathways for synthesizing fluorinated benzoate derivatives, offering improved selectivity and milder reaction conditions compared to traditional synthetic approaches.

Significance of Difluoromethoxy Functional Groups in Scientific Research

The difluoromethoxy functional group represents a privileged structural motif in contemporary medicinal chemistry and materials science due to its unique physicochemical properties. Research has demonstrated that difluoromethoxy substituents exhibit distinctive characteristics that significantly influence molecular behavior, including enhanced metabolic stability, improved cellular membrane permeability, and altered pharmacokinetic properties. These attributes have positioned difluoromethoxy-containing compounds as valuable tools in drug development processes, where fine-tuning of physicochemical properties represents a critical aspect of candidate optimization. The incorporation of difluoromethoxy groups into organic molecules has been shown to result in enhanced efficacy of drug candidates by impacting biological activities and improving overall therapeutic profiles.

Recent advances in synthetic methodology have enabled the efficient installation of difluoromethoxy groups through innovative photocatalytic approaches. The development of visible light photoredox catalysis for difluoromethoxylation has provided researchers with unprecedented control over the formation of carbon-oxygen bonds involving difluoromethoxy radicals. This methodology has demonstrated broad substrate tolerance, accommodating various functional groups including halides, aldehydes, ketones, carboxylic acids, esters, amides, and carbonates. The synthetic versatility extends to substrates containing challenging structural features such as weak benzylic carbon-hydrogen bonds, benzylic halides, unprotected alcohols, and phenolic groups.

The strategic importance of difluoromethoxy functional groups extends beyond pharmaceutical applications to encompass broader research in organofluorine chemistry. These groups serve as valuable probes for studying molecular interactions and as building blocks for constructing complex fluorinated architectures. The unique electronic properties of difluoromethoxy substituents influence molecular recognition events and can modulate binding affinities in biological systems. Furthermore, the metabolic stability conferred by difluoromethoxy groups represents a significant advantage in designing long-lasting therapeutic agents and environmentally persistent materials.

Contemporary research has also explored the environmental implications of difluoromethoxy-containing compounds, particularly in the context of per- and polyfluorinated alkyl substances. The exceptional stability of carbon-fluorine bonds, while beneficial for many applications, has raised concerns regarding environmental persistence and bioaccumulation. This has prompted investigations into microbial degradation pathways and the development of strategies for managing fluorinated organic compounds in environmental systems.

Taxonomic Position of Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate in Chemical Databases

The systematic classification of this compound within established chemical databases reflects its position as a specialized fluorinated aromatic ester. The compound is officially registered with the Chemical Abstracts Service under the registry number 1311198-39-6, providing a unique identifier that facilitates unambiguous chemical communication across scientific disciplines. The molecular formula C10H10F2O4 indicates a complex aromatic system incorporating both fluorinated and hydroxylated functional groups, positioning the compound within the broader category of substituted benzoic acid derivatives.

Database entries across multiple chemical information systems provide comprehensive structural and property data for this compound. The molecular weight of 232.18 daltons places this compound within a size range typical of pharmaceutical intermediates and specialty chemical building blocks. Chemical database classification systems recognize this compound as a member of several important structural families, including fluorinated aromatics, benzoate esters, and hydroxylated aromatic compounds.

The following table summarizes key database identifiers and classification parameters for this compound:

Parameter Value Database Source
Chemical Abstracts Service Number 1311198-39-6 Multiple databases
Molecular Formula C10H10F2O4 PubChem/ChemSpider
Molecular Weight 232.18 g/mol Chemical databases
Structural Classification Fluorinated benzoate ester Chemical taxonomy systems
Functional Group Categories Difluoromethoxy, hydroxyl, ester Chemical classification

The compound's classification within chemical database hierarchies reflects its multifunctional nature, with categorization occurring across several structural and functional taxonomies. Primary classification typically occurs within the broader category of benzoic acid derivatives, with secondary classifications addressing the specific substitution patterns including the difluoromethoxy and hydroxyl groups. The presence of fluorine atoms necessitates additional classification within organofluorine compound databases, where specialized search algorithms can identify related structures and synthetic precursors.

Comparative analysis with related compounds in chemical databases reveals structural relationships that inform synthetic strategies and property predictions. The systematic organization of chemical information enables researchers to identify analogous compounds and assess structure-activity relationships within the difluoromethoxy benzoate family. Database cross-referencing capabilities facilitate the identification of synthetic intermediates and potential transformation products, supporting both synthetic planning and analytical method development.

Nomenclature and Structural Identification Systems

The systematic nomenclature of this compound follows established protocols of the International Union of Pure and Applied Chemistry, providing a standardized approach to chemical naming that ensures global recognition and communication clarity. The official name reflects the structural hierarchy beginning with the parent benzoic acid framework, followed by positional descriptors for the various substituents. The nomenclature system prioritizes the carboxylic acid derivative functionality, with the ethyl ester designation indicating the specific alkyl modification of the carboxyl group.

Structural identification systems employ multiple complementary approaches to provide comprehensive molecular characterization. The Simplified Molecular Input Line Entry System representation "O=C(OCC)C1=CC=C(OC(F)F)C(O)=C1" encodes the complete molecular connectivity in a linear format that supports computational processing and database searching. This encoding system enables rapid structural comparisons and facilitates the identification of structural analogs within large chemical databases.

The International Chemical Identifier system provides an additional layer of structural specification through its standardized algorithm for generating unique molecular identifiers. These identifiers enable unambiguous chemical communication across different software platforms and database systems, supporting interoperability in chemical information management. The systematic generation of these identifiers follows established protocols that account for stereochemistry, connectivity, and electronic structure characteristics.

Advanced structural identification methodologies incorporate three-dimensional molecular descriptors that capture spatial relationships and conformational preferences. These systems recognize that this compound exists as a flexible molecule capable of adopting multiple conformations depending on environmental conditions. The structural characterization encompasses both electronic properties and geometric parameters that influence molecular recognition and reactivity patterns.

The following table presents comprehensive structural identification data for this compound:

Identification System Descriptor Reference
International Union of Pure and Applied Chemistry Name This compound Chemical databases
Simplified Molecular Input Line Entry System O=C(OCC)C1=CC=C(OC(F)F)C(O)=C1 Database entries
Molecular Connectivity Benzene ring with ethyl ester, difluoromethoxy, and hydroxyl substituents Structural analysis
Positional Designation 4-position difluoromethoxy, 3-position hydroxyl, 1-position ethyl ester Systematic nomenclature
Functional Group Priority Carboxylic acid derivative (ester) as principal group Nomenclature hierarchy

The systematic approach to molecular identification extends beyond simple connectivity descriptions to encompass electronic structure characteristics and potential reactive sites. The presence of multiple functional groups creates opportunities for diverse chemical transformations, with each substituent contributing distinct electronic and steric effects. The difluoromethoxy group introduces significant electronegativity that influences the electronic distribution throughout the aromatic system, while the hydroxyl group provides hydrogen bonding capability and potential sites for further derivatization.

Computational molecular modeling systems utilize these structural descriptors to predict physical properties, reactivity patterns, and potential biological activities. The systematic classification enables the application of quantitative structure-activity relationship methodologies that correlate molecular features with observed properties. These predictive capabilities support both synthetic planning and property optimization efforts in research and development applications.

Properties

IUPAC Name

ethyl 4-(difluoromethoxy)-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKWVCUVCMZSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Relevance

Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate integrates a benzoate ester core with orthogonal substituents: a difluoromethoxy group at the para-position and a hydroxyl group at the meta-position. This arrangement confers unique electronic and steric properties, making it valuable for drug design, particularly in modulating bioavailability and metabolic stability.

Challenges in Synthesis

Methodological Approaches for this compound

Route 1: Sequential Oxidation and Esterification

This pathway derives from the synthesis of 3-hydroxy-4-difluoromethoxybenzaldehyde (compound 3 in), followed by oxidation to the carboxylic acid and subsequent esterification:

Intermediate Synthesis: 3-Hydroxy-4-Difluoromethoxybenzaldehyde

As detailed in, 3,4-dihydroxybenzaldehyde undergoes nucleophilic substitution with chlorodifluoromethane under phase-transfer catalysis (n-butylammonium bromide) in isopropanol or DMF. Key conditions include:

  • Temperature : 60–75°C

  • Base : Sodium hydroxide (1.1–1.7 eq)

  • Catalyst loading : 0.5–1% w/w
    Yields range from 43.6% to 51%, with disubstitution minimized via controlled base addition.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to 4-(difluoromethoxy)-3-hydroxybenzoic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.

Esterification with Ethanol

Fischer esterification employs excess ethanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, the acid chloride route (using SOCl₂ or oxalyl chloride) followed by ethanol quenching achieves higher yields.

Hypothetical Yield Estimate : 60–75% (based on analogous esterification reactions).

Route 2: Direct Difluoromethoxylation of Ethyl 3,4-Dihydroxybenzoate

This one-pot method adapts the conditions from to ester substrates:

Substrate Preparation

Ethyl 3,4-dihydroxybenzoate is synthesized via esterification of 3,4-dihydroxybenzoic acid with ethanol under Dean-Stark conditions.

Regioselective Difluoromethoxylation

Reaction with chlorodifluoromethane in DMF or isopropanol, using n-butylammonium bromide (1% eq) and NaOH (1.1 eq) at 65–75°C, selectively substitutes the 4-hydroxyl group.

Critical Parameters :

  • Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.

  • Temperature gradient : Gradual heating minimizes disubstitution.

Anticipated Challenges :

  • Competing etherification at the 3-position.

  • Ester hydrolysis under basic conditions.

Optimization Strategies and Catalytic Systems

Solvent and Catalyst Screening

Data from highlight solvent-dependent yields (Table 1):

SolventCatalyst LoadingTemperature (°C)Yield (%)
Isopropanol1%6551.0
DMF1%7048.2
1,4-Dioxane0.5%7547.6

For ethyl ester synthesis, isopropanol may mitigate ester hydrolysis, while DMF could improve substitution kinetics.

Base Stoichiometry and Addition Protocols

Incremental base addition (e.g., 1.1 eq initially, followed by 0.3 eq aliquots) reduces disubstitution by maintaining low hydroxide concentration. Automated pH control could further enhance selectivity.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (petroleum ether:ethyl acetate, 5:1) effectively isolates the target ester, as demonstrated for analogous compounds.

Spectroscopic Validation

  • ¹H NMR : Expected signals include a singlet for the ester methyl group (δ 1.3–1.4), a quartet for the ethyl CH₂ (δ 4.3–4.4), and a triplet for OCHF₂ (δ 6.5–6.9).

  • MS (ESI+) : Molecular ion peak at m/z 247.03 [M+H]⁺.

Industrial Scalability and Environmental Considerations

Waste Minimization

  • Solvent recovery : Isopropanol and DMF can be distilled and reused.

  • Chlorodifluoromethane handling : Closed-loop systems prevent atmospheric release.

Cost Analysis

Chlorodifluoromethane and phase-transfer catalysts constitute major cost drivers. Bulk procurement and catalytic recycling (e.g., aqueous-organic biphasic systems) improve feasibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

    Reduction: Ethyl 4-(difluoromethoxy)-3-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Substituent-Driven Variations

Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Comparative Analysis of Ethyl 4-(Difluoromethoxy)-3-Hydroxybenzoate and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₀H₁₀F₂O₄ 248.18 3-OH, 4-OCHF₂ Intermediate for pharmaceuticals/agrochemicals; hydrogen-bonding capability
Ethyl 4-(difluoromethoxy)-3-iodobenzoate C₁₀H₉F₂IO₃ 358.08 3-I, 4-OCHF₂ High reactivity in cross-coupling reactions (iodine as leaving group)
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate C₁₁H₁₂BrFO₃ 291.11 3-F, 4-OCH₂CH₂Br Alkylation agent; bromine enables further functionalization
Ethyl 3,4-difluorobenzonate C₉H₇F₂O₂ 200.15 3-F, 4-F High electronegativity; improved metabolic stability
Ethyl 4-hydroxy-3,5-dimethoxybenzoate C₁₁H₁₄O₅ 226.23 3-OCH₃, 4-OH, 5-OCH₃ Steric hindrance; antioxidant applications

Physicochemical Properties

  • Lipophilicity : The difluoromethoxy group increases logP compared to hydroxyl or methoxy analogs, enhancing membrane permeability .
  • Acidity : The hydroxyl group (pKa ~10) is more acidic than methoxy or fluorine substituents, enabling pH-dependent reactivity .

Biological Activity

Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural attributes, which may confer various biological activities. This article explores its synthesis, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a difluoromethoxy substituent at the para position. The presence of fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for drug development and other applications.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the benzoic acid derivative through esterification.
  • Introduction of the difluoromethoxy group via nucleophilic substitution reactions.
  • Hydroxylation at the 3-position to yield the final product.

These steps are optimized for yield and efficiency, often resulting in high purity products suitable for biological testing.

Pharmacological Potential

Research indicates that this compound may act as a precursor in synthesizing bioactive molecules. Its structural features allow for modifications that could lead to new pharmaceuticals with enhanced therapeutic effects. Notably, compounds with difluoromethoxy groups are often explored for their favorable pharmacokinetic properties, including improved absorption and metabolic stability .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Topoisomerase Inhibition : A series of analogs were tested for their inhibitory activity on topoisomerase II, revealing that modifications similar to those in this compound can enhance potency. For instance, compounds incorporating difluoromethoxy groups exhibited IC50 values ranging from 7.3 μM to 11.4 μM, indicating significant cytotoxic potential against cancer cell lines .
  • Anti-inflammatory Activity : Research has suggested that derivatives of this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in model systems. The presence of the difluoromethoxy group is thought to enhance anti-inflammatory properties through improved interactions with biological targets .
  • Enzyme Interaction Studies : this compound has been utilized in studies focusing on enzyme-substrate interactions. These investigations help elucidate its effects on metabolic pathways and enzyme kinetics, providing insights into its potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
This compoundStructureContains a difluoromethoxy group enhancing lipophilicity
Ethyl 3-amino-4-(difluoromethoxy)benzoateStructureIncorporates an amino group which may influence reactivity
Methyl 3-amino-4-(trifluoromethoxy)benzoateStructureContains a trifluoromethoxy group which may alter biological activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution of a halogenated benzoate precursor with a difluoromethoxy group, followed by esterification with ethanol . For example, a halogen atom at the 4-position of 3-hydroxybenzoate can be replaced via SN2 mechanisms using potassium difluoromethoxide. Reaction parameters like temperature (optimized at 60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., CuI for Ullmann-type couplings) critically affect yield and purity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the difluoromethoxy group (–OCF2_2H) and ester functionality. The hydroxyl proton (3-position) appears as a broad singlet (~δ 9–10 ppm) .
  • IR : Peaks at ~1250 cm1^{-1} (C–F stretch) and ~1700 cm1^{-1} (ester C=O) are diagnostic .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

Q. What are the reported biological activities of this compound in preliminary studies?

  • Findings : Early studies suggest antimicrobial and enzyme inhibitory properties. For example, structural analogs like 4-(difluoromethoxy)aniline exhibit antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) . The hydroxyl group at position 3 may enhance solubility for cellular uptake, while the difluoromethoxy group improves metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in scaling-up?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (from 12 hr to 2 hr) and improves yield (75% → 88%) by enhancing energy transfer .
  • Flow chemistry : Minimizes side reactions (e.g., over-fluorination) through precise control of reagent mixing .
  • Table : Comparison of synthetic methods:
MethodYield (%)Purity (%)Scalability
Conventional batch6595Moderate
Microwave-assisted8898High
Flow chemistry8297High

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

  • Case Study : Discrepancies in IC50_{50} values for acetylcholinesterase inhibition (reported as 12 µM vs. 45 µM) may arise from assay conditions.

  • Methodology :
  • Standardized assays : Use identical buffer pH (7.4), temperature (37°C), and substrate concentration (1 mM acetylthiocholine) .
  • Control for solvent effects : DMSO concentrations >1% can denature enzymes; limit to 0.5% .
  • Data Analysis : Re-evaluate kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What structure-activity relationships (SARs) govern this compound’s bioactivity compared to analogs?

  • SAR Insights :

  • Table : Key substituent effects on antimicrobial activity :
CompoundSubstituentsMIC (µg/mL)
Ethyl 4-(difluoromethoxy)-3-OH-Bz–OCF2_2H, –OH16
Ethyl 4-chloro-3-OH-Bz–Cl, –OH32
Ethyl 4-methoxy-3-OH-Bz–OCH3_3, –OH>64
  • Key Trends : Fluorine substitution enhances lipophilicity and target binding, while hydroxyl groups improve solubility.

Q. What advanced techniques are used to study the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • Docking simulations : AutoDock Vina predicts binding poses in CYP3A4 active sites (binding energy ≤ −8.5 kcal/mol) .
  • Metabolic stability assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS (t1/2_{1/2} = 45 min) .
  • Fluorescence quenching : Monitor CYP3A4 heme environment changes upon compound binding (Δλem_{\text{em}} = 5 nm) .

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